An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-3-phenylpropan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-3-phenylpropan-2-one
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1,1-Difluoro-3-phenylpropan-2-one (CAS RN: 61153-49-9). As a member of the α-fluorinated ketone class, this compound holds significant interest for researchers in medicinal chemistry and drug development. α-Fluoroketones are recognized for their utility as versatile synthetic intermediates and as potent pharmacophores, capable of acting as covalent inhibitors of enzymes such as cysteine proteases.[1] This document delineates the compound's structural, physical, and spectroscopic characteristics. It further explores its chemical reactivity and stability, grounded in the principles of physical organic chemistry. By integrating theoretical predictions with data from analogous structures, this guide offers field-proven insights and detailed experimental protocols, serving as an essential resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Role of α-Fluoroketones in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity. Within the diverse landscape of organofluorine chemistry, α-halogenated ketones stand out as highly valuable electrophiles for constructing complex molecular architectures.[2]
1,1-Difluoro-3-phenylpropan-2-one emerges as a noteworthy example, combining the reactive α-difluoro ketone moiety with a phenylpropyl scaffold. The gem-difluoro group adjacent to the carbonyl carbon significantly modulates the compound's electronic properties and steric profile. This modification not only influences its intrinsic physicochemical characteristics but also governs its reactivity, making it a powerful tool for synthetic chemists and a compelling candidate for biological investigation.[1] This guide aims to provide a detailed, practical, and scientifically rigorous overview of these properties to empower researchers in their application of this and related compounds.
Molecular and Structural Properties
The foundational step in understanding a compound's behavior is a thorough characterization of its molecular structure. 1,1-Difluoro-3-phenylpropan-2-one is an isomer of phenylacetone, featuring two fluorine atoms on the terminal methyl group.[3][4]
Caption: Molecular structure of 1,1-Difluoro-3-phenylpropan-2-one.
A summary of its key structural identifiers is presented below.
| Property | Value | Source |
| IUPAC Name | 1,1-Difluoro-3-phenylpropan-2-one | - |
| Synonym | 1,1-Difluoro-3-phenylacetone | [3] |
| CAS Number | 61153-49-9 | [3] |
| Molecular Formula | C₉H₈F₂O | [3] |
| Molecular Weight | 170.16 g/mol | - |
| SMILES | C1=CC=C(C=C1)CC(=O)C(F)F | - |
Core Physicochemical Properties
While specific experimental data for 1,1-Difluoro-3-phenylpropan-2-one is not extensively reported, its properties can be reliably predicted by contextualizing data from its non-fluorinated parent, phenylacetone, and other related fluorinated molecules.[4] The introduction of the gem-difluoro group is expected to have profound and predictable effects.
| Property | Predicted Value / Observation | Scientific Rationale |
| Physical State | Colorless to pale yellow liquid | Similar to its parent compound, phenylacetone, which is a colorless oil.[4] |
| Melting Point | < -15 °C | The parent compound, phenylacetone, melts at -15 °C.[5] The addition of fluorine may disrupt crystal lattice packing, likely lowering the melting point further. |
| Boiling Point | > 216 °C (at atm. pressure) | Phenylacetone boils at 214-216 °C.[4] The significant increase in molecular weight (134.18 vs. 170.16 g/mol ) and polarity from the C-F bonds will substantially elevate the boiling point. |
| Density | ~1.15 - 1.25 g/mL | Phenylacetone has a density of ~1.01 g/mL.[5] Fluorine is significantly heavier than hydrogen, leading to a marked increase in density. For comparison, 1,1,1-Trifluoro-3-phenyl-2-propanone has a density of 1.22 g/mL. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone, DMSO). Sparingly soluble in water. | The phenyl group ensures solubility in non-polar solvents, while the polar ketone and difluoromethyl groups allow for miscibility with polar aprotic solvents. |
| pKa (α-proton) | ~17-18 | The α-protons of the methylene group are acidified by the adjacent carbonyl. This effect is somewhat offset by the electron-withdrawing difluoromethyl group on the other side of the carbonyl, which destabilizes the corresponding enolate. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following profiles are predicted based on established principles of NMR and IR spectroscopy.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[7] Key absorptions are anticipated at:
-
3030-3080 cm⁻¹ (Aromatic C-H Stretch): Characteristic of the phenyl group.
-
2930-2970 cm⁻¹ (Aliphatic C-H Stretch): Arising from the methylene (-CH₂-) group.
-
~1740-1760 cm⁻¹ (C=O Stretch): The strong carbonyl stretch is the most prominent feature. In α-haloketones, the electronegative halogens pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which shifts its absorption to a higher wavenumber compared to a typical ketone (~1715 cm⁻¹).[8]
-
1450-1600 cm⁻¹ (C=C Aromatic Stretch): Multiple bands characteristic of the benzene ring.
-
1000-1200 cm⁻¹ (C-F Stretch): Strong, characteristic absorptions for the carbon-fluorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atoms.
-
¹H NMR (in CDCl₃):
-
δ 7.20-7.40 (m, 5H): Multiplet corresponding to the five protons of the monosubstituted phenyl ring.
-
δ 5.95 (t, JHF ≈ 56 Hz, 1H): A characteristic triplet for the proton on the difluoromethyl group (-CO-CHF₂), split by the two equivalent fluorine atoms. Its significant downfield shift is due to the deshielding effects of the adjacent carbonyl and the two fluorine atoms.
-
δ 3.75 (s, 2H): A singlet corresponding to the two methylene protons (-CH₂-). These protons are adjacent to both a phenyl group and a carbonyl group, resulting in a downfield shift.
-
-
¹³C NMR (in CDCl₃):
-
δ ~200 (t, JCF ≈ 25-30 Hz): The carbonyl carbon signal, appearing as a triplet due to two-bond coupling to the fluorine atoms.
-
δ ~133 (s): Quaternary carbon of the phenyl ring.
-
δ ~127-130 (m): Signals for the remaining aromatic carbons.
-
δ ~115 (t, JCF ≈ 240-250 Hz): The difluoromethyl carbon (-CHF₂), appearing as a triplet with a large one-bond C-F coupling constant.
-
δ ~45 (s): The methylene carbon (-CH₂-).
-
-
¹⁹F NMR (in CDCl₃):
-
A single resonance is expected, appearing as a doublet of triplets (or more complex multiplet) due to coupling with the methine proton (-CHF₂) and potentially longer-range coupling to the methylene protons.
-
Reactivity and Chemical Stability
The chemical behavior of 1,1-Difluoro-3-phenylpropan-2-one is dominated by the interplay between the carbonyl group and the adjacent gem-difluoro moiety.
-
Electrophilicity: The carbonyl carbon is a potent electrophilic site. This reactivity is significantly enhanced by the strong inductive electron-withdrawing effect of the two α-fluorine atoms, making it highly susceptible to attack by nucleophiles. This is the basis for its application as a covalent modifier of enzymes.[1][2]
-
Reactivity Paradox: While simple electronegativity arguments suggest α-fluoroketones should be the most reactive among α-haloketones, they are often found to be slightly less reactive than their chloro- or bromo- analogs in SN2 reactions. This is attributed to conformational preferences; the optimal orbital overlap for nucleophilic attack requires a conformation that is energetically disfavored for the highly electronegative fluorine atom.[2]
-
Stability: The parent compound, phenylacetone, is known to degrade over time, particularly through oxidation.[9] The presence of the C-F bonds in 1,1-Difluoro-3-phenylpropan-2-one enhances its thermal and oxidative stability. The α-carbon bearing the fluorine atoms is not susceptible to enolization, which can be a pathway for degradation in other ketones.
Caption: Relationship between core properties and drug development relevance.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity, all experimental determinations must follow rigorous, self-validating protocols.
Protocol 6.1: Determination of Boiling Point via Micro-scale Method
This method is suitable for small sample quantities.
-
Apparatus Setup: Place a small amount (~0.5 mL) of 1,1-Difluoro-3-phenylpropan-2-one into a 10x75 mm test tube. Attach this to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil). Heat gently with constant stirring.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The boiling point is reached when the heat is removed and the liquid just begins to enter the capillary tube.
-
Validation: Before and after the sample measurement, determine the boiling point of a known standard (e.g., distilled water or anisole) to validate the accuracy of the thermometer and technique.
Protocol 6.2: Standardized Acquisition of NMR Spectra
This protocol ensures reproducibility of spectroscopic data.
Caption: Standardized workflow for NMR spectral acquisition and analysis.
Conclusion
1,1-Difluoro-3-phenylpropan-2-one represents a molecule of significant academic and industrial interest. Its physicochemical properties, dictated by the unique synergy of a phenyl ring, a carbonyl group, and a gem-difluoro moiety, make it a valuable building block in organic synthesis and a promising scaffold for the development of targeted therapeutics. This guide has provided a robust framework for understanding and utilizing this compound, bridging theoretical principles with practical applications and methodologies. The predictive data and detailed protocols herein are intended to accelerate research and innovation for scientists working at the forefront of chemical and pharmaceutical sciences.
References
-
Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Welch, J. T., & Eswarakrishnan, S. (1991). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. [Link]
-
García‐Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem. [Link]
-
NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
Al-Showiman, S. S., Al-Najjar, I. M., & Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Phenylacetone. (2024). In Wikipedia. [Link]
-
Phenylacetone. PubChem. [Link]
-
Introduction to Infrared Spectroscopy (IR) | Bond Vibrations and Wavenumbers Explained. (2024). YouTube. [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2018). ResearchGate. [Link]
Sources
- 1. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
- 2. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 3. 1,1-difluoro-3-phenylpropan-2-one | 61153-49-9 [sigmaaldrich.com]
- 4. Phenylacetone - Wikipedia [en.wikipedia.org]
- 5. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
